Cas no 40779-26-8 (N'-(3,4-dichlorophenyl)ethane-1,2-diamine)
N'-(3,4-dichlorophenyl)ethane-1,2-diamine Chemical and Physical Properties
Names and Identifiers
-
- N'-(3,4-dichlorophenyl)ethane-1,2-diamine
- N-(3,4-Dichlorophenyl)ethylenediamine
- G50583
- AKOS011830146
- 3,4-dichlorophenylethylenediamine
- N1-(3,4-dichlorophenyl)ethane-1,2-diamine
- N~1~-(3,4-Dichlorophenyl)ethane-1,2-diamine
- SCHEMBL3056107
- DTXCID00554891
- OQPNJMXFIQFACK-UHFFFAOYSA-N
- EN300-1255835
- 40779-26-8
- DTXSID10604134
-
- MDL: MFCD11594019
- Inchi: 1S/C8H10Cl2N2/c9-7-2-1-6(5-8(7)10)12-4-3-11/h1-2,5,12H,3-4,11H2
- InChI Key: OQPNJMXFIQFACK-UHFFFAOYSA-N
- SMILES: ClC1=C(C=CC(=C1)NCCN)Cl
Computed Properties
- Exact Mass: 204.0221037Da
- Monoisotopic Mass: 204.0221037Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 132
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 38.1Ų
Experimental Properties
- Density: 1.340±0.06 g/cm3 (20 ºC 760 Torr),
- Solubility: Very slightly soluble (0.35 g/l) (25 º C),
N'-(3,4-dichlorophenyl)ethane-1,2-diamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y0994184-5g |
N-(3,4-Dichlorophenyl)ethylenediamine |
40779-26-8 | 95% | 5g |
$1100 | 2024-08-02 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1674733-5g |
N1-(3,4-dichlorophenyl)ethane-1,2-diamine |
40779-26-8 | 98% | 5g |
¥5880.00 | 2024-05-14 | |
| eNovation Chemicals LLC | Y0994184-5g |
N-(3,4-dichlorophenyl)ethylenediamine |
40779-26-8 | 95% | 5g |
$880 | 2025-02-25 | |
| eNovation Chemicals LLC | Y0994184-5g |
N-(3,4-dichlorophenyl)ethylenediamine |
40779-26-8 | 95% | 5g |
$880 | 2025-02-27 | |
| Ambeed | A754617-5g |
N1-(3,4-Dichlorophenyl)ethane-1,2-diamine |
40779-26-8 | 97% | 5g |
$813.0 | 2025-04-19 |
N'-(3,4-dichlorophenyl)ethane-1,2-diamine Suppliers
N'-(3,4-dichlorophenyl)ethane-1,2-diamine Related Literature
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
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Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
Additional information on N'-(3,4-dichlorophenyl)ethane-1,2-diamine
Introduction to N'-(3,4-dichlorophenyl)ethane-1,2-diamine (CAS No. 40779-26-8)
N'-(3,4-dichlorophenyl)ethane-1,2-diamine, a compound with the chemical formula C₈H₈Cl₂N₂, is a significant molecule in the field of pharmaceutical chemistry. This heterocyclic amine derivative has garnered attention due to its unique structural properties and potential applications in drug development. The presence of chlorine substituents on the aromatic ring and the amine functional groups at both ends of the ethane backbone contribute to its distinct reactivity and biological profile.
The compound is identified by its CAS number 40779-26-8, which serves as a unique identifier in chemical databases and literature. This numbering system ensures precise classification and retrieval of information related to its synthesis, properties, and applications. The molecular structure of N'-(3,4-dichlorophenyl)ethane-1,2-diamine consists of a benzene ring substituted with two chlorine atoms at the 3 and 4 positions, connected to an ethane bridge with amine groups at both termini.
One of the most compelling aspects of this compound is its role as a building block in the synthesis of more complex pharmaceutical agents. The amine groups provide reactive sites for further functionalization, enabling chemists to design molecules with specific biological activities. For instance, derivatives of N'-(3,4-dichlorophenyl)ethane-1,2-diamine have been explored as potential intermediates in the development of novel therapeutic agents targeting various diseases.
Recent research has highlighted the compound's utility in the synthesis of anticancer agents. The combination of electron-withdrawing chlorine substituents and electron-donating amine groups creates a molecular scaffold that can interact with biological targets in a highly specific manner. Studies have demonstrated that derivatives of this compound can inhibit the growth of certain cancer cell lines by interfering with key signaling pathways involved in cell proliferation and survival.
Another area where N'-(3,4-dichlorophenyl)ethane-1,2-diamine has shown promise is in the development of antimicrobial agents. The structural features of this compound contribute to its ability to disrupt bacterial cell membranes and inhibit enzymatic activities essential for microbial survival. Researchers have been particularly interested in its potential as a broad-spectrum antimicrobial agent capable of combating resistant strains of bacteria.
The synthesis of N'-(3,4-dichlorophenyl)ethane-1,2-diamine involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Common synthetic routes include nucleophilic aromatic substitution reactions followed by diamination steps. The presence of chlorine atoms on the aromatic ring makes it susceptible to displacement by nucleophiles, allowing for the introduction of additional functional groups.
In terms of physicochemical properties, N'-(3,4-dichlorophenyl)ethane-1,2-diamine exhibits moderate solubility in organic solvents such as dichloromethane and ethyl acetate but limited solubility in water. This solubility profile influences its formulation and delivery systems in pharmaceutical applications. The compound's stability under various storage conditions is also a critical factor that must be considered during its handling and application.
The toxicological profile of N'-(3,4-dichlorophenyl)ethane-1,2-diamine has been studied to assess its safety for laboratory use and potential pharmaceutical applications. Preliminary studies indicate that the compound has low acute toxicity but may exhibit chronic effects upon prolonged exposure. As such, appropriate safety measures must be taken when handling this substance in research settings.
Future research directions for N'-(3,4-dichlorophenyl)ethane-1,2-diamine include exploring its interactions with other biological targets and developing novel derivatives with enhanced therapeutic efficacy. Advances in computational chemistry and molecular modeling are expected to play a significant role in predicting the biological activity of new derivatives before they are synthesized experimentally.
In conclusion, N'-(3,4-dichlorophenyl)ethane-1,2-diamine (CAS No. 40779-26-8) is a versatile compound with significant potential in pharmaceutical research and development. Its unique structural features make it a valuable intermediate for synthesizing various therapeutic agents targeting diseases such as cancer and infections. Continued exploration into its chemical properties and biological activities will further expand its utility in medicine.
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